(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE
Overview
Description
(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The substitution of a nitro group with an amino group.
Coupling Reaction: The formation of a bond between the piperazine ring and the aromatic system, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-CHLOROBENZYL)AMINO derivatives: Compounds with similar structural motifs but different substituents.
Nitrophenyl derivatives: Compounds with nitro groups on the phenyl ring.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Uniqueness
The uniqueness of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-34-24-5-3-2-4-21(24)25(31)29-14-12-28(13-15-29)20-10-11-23(30(32)33)22(16-20)27-17-18-6-8-19(26)9-7-18/h2-11,16,27H,12-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRLHKLIYNVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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